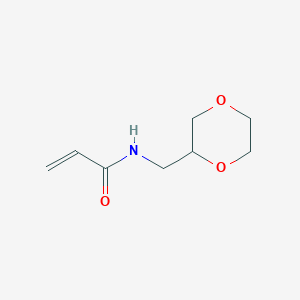

![molecular formula C13H17N5O3 B7576496 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576496.png)

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, also known as TAK-242, is a small molecule inhibitor of Toll-like receptor 4 (TLR4). TLR4 is a key receptor in the innate immune system, which plays an important role in recognizing and responding to microbial infections. TAK-242 has been extensively studied for its potential application in the treatment of various inflammatory diseases, including sepsis, acute lung injury, and rheumatoid arthritis.

Mechanism of Action

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid inhibits TLR4 signaling by binding to an intracellular domain of TLR4, which prevents the recruitment of downstream signaling molecules. This results in the inhibition of pro-inflammatory cytokine production and the attenuation of the inflammatory response.

Biochemical and Physiological Effects:

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to have a number of biochemical and physiological effects. In addition to its anti-inflammatory effects, 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the activation of nuclear factor-kappa B (NF-kappa B), a transcription factor that plays a key role in the regulation of immune and inflammatory responses. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to inhibit the expression of adhesion molecules, which are involved in the recruitment of leukocytes to sites of inflammation.

Advantages and Limitations for Lab Experiments

One advantage of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its specificity for TLR4. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid does not inhibit other TLRs or other pattern recognition receptors, which reduces the risk of off-target effects. However, one limitation of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid is its relatively short half-life, which may limit its efficacy in vivo.

Future Directions

For research on 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid include the development of more potent and selective TLR4 inhibitors, as well as the investigation of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid in combination with other anti-inflammatory agents. Additionally, further studies are needed to elucidate the mechanisms underlying the anti-inflammatory effects of 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid, and to identify potential biomarkers that may be used to predict response to 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid treatment.

Synthesis Methods

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid was first synthesized by researchers at Takeda Pharmaceutical Company Limited in Japan. The synthesis involves a series of chemical reactions, starting with the reaction of 1,3,5-trimethylpyrazole with ethyl chloroacetate to form ethyl 2-(1,3,5-trimethylpyrazol-4-yl)acetate. This compound is then reacted with hydrazine to form 2-(1,3,5-trimethylpyrazol-4-yl)hydrazine, which is subsequently reacted with 4-(2-bromoacetyl)pyrazole to form 2-[4-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid.

Scientific Research Applications

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been extensively studied for its potential application in the treatment of various inflammatory diseases. In preclinical studies, 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has been shown to inhibit the production of pro-inflammatory cytokines, such as tumor necrosis factor-alpha (TNF-alpha) and interleukin-6 (IL-6), in response to TLR4 activation. 2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid has also been shown to improve survival in animal models of sepsis and acute lung injury.

properties

IUPAC Name |

2-[4-[[2-(1,3,5-trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N5O3/c1-8-11(9(2)17(3)16-8)4-12(19)15-10-5-14-18(6-10)7-13(20)21/h5-6H,4,7H2,1-3H3,(H,15,19)(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCGQNGYVHARMMT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C)C)CC(=O)NC2=CN(N=C2)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N5O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.31 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[4-[[2-(1,3,5-Trimethylpyrazol-4-yl)acetyl]amino]pyrazol-1-yl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-[[2-(Tetrazol-1-yl)acetyl]amino]pyrazol-1-yl]acetic acid](/img/structure/B7576419.png)

![2-[4-[(4-Ethylphenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576432.png)

![2-[4-(2,2-Dimethylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576439.png)

![2-[4-[3-(3,5-Dimethylpyrazol-1-yl)propanoylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576468.png)

![2-[4-[(2,4,5-Trimethylfuran-3-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576478.png)

![2-[4-(3-Thiophen-2-ylpropanoylamino)pyrazol-1-yl]acetic acid](/img/structure/B7576482.png)

![2-[4-[(4,5-Dimethylthiophene-2-carbonyl)amino]pyrazol-1-yl]acetic acid](/img/structure/B7576489.png)

![2-[4-[(2-Chloro-4-fluorophenyl)sulfonylamino]pyrazol-1-yl]acetic acid](/img/structure/B7576500.png)

![1-N,1-N-dimethyl-4-N-[(5-methyl-1H-pyrazol-4-yl)methyl]piperidine-1,4-dicarboxamide](/img/structure/B7576520.png)

![3-[(5-methyl-1H-pyrazol-4-yl)methylsulfamoylmethyl]benzoic acid](/img/structure/B7576546.png)